

Potential Therapeutic Targets of 1-Chloroisoquinolin-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023

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Abstract

1-Chloroisoquinolin-6-amine is a synthetic compound belonging to the isoquinoline class of molecules, a scaffold known for its diverse pharmacological activities. While specific research on this particular molecule is limited, patent literature identifies it as a potential integrin expression inhibitor. Furthermore, the broader class of isoquinoline derivatives has been extensively investigated as kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases. This technical guide synthesizes the available information to explore the potential therapeutic targets of **1-Chloroisoquinolin-6-amine**, providing insights into relevant signaling pathways, experimental protocols for target validation, and a summary of the therapeutic potential of structurally related compounds.

Potential Therapeutic Target Classes

Based on available information and the known activities of the isoquinoline scaffold, two primary classes of therapeutic targets are proposed for **1-Chloroisoquinolin-6-amine**: Integrins and Protein Kinases.

Integrins

Integrins are a family of transmembrane cell adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in tumor progression,

angiogenesis, and metastasis makes them attractive targets for cancer therapy.[1][2] Patent filings have listed **1-Chloroisoquinolin-6-amine** as a potential inhibitor of integrin expression. Inhibition of integrin function can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[3]

Protein Kinases

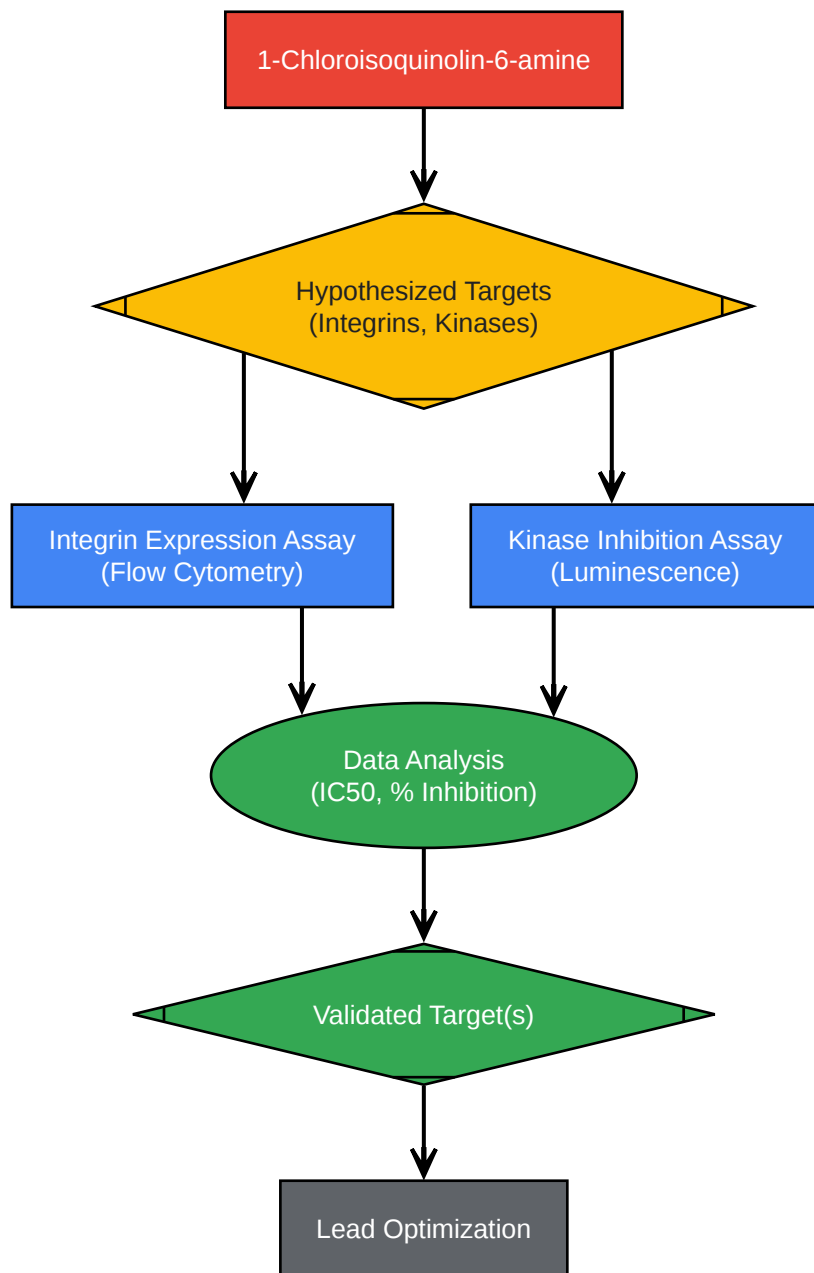
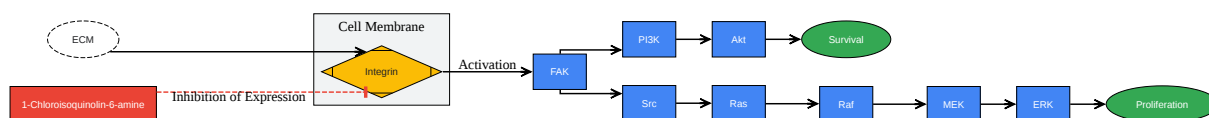
The isoquinoline core is a privileged structure in the development of kinase inhibitors.[4] Numerous isoquinoline derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The structural similarity of **1-Chloroisoquinolin-6-amine** to known kinase inhibitors suggests its potential to target this enzyme family. Key kinase targets for isoquinoline-based compounds include Rho-associated coiled-coil containing protein kinase (ROCK), Human Epidermal Growth Factor Receptor 2 (HER2), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action of **1-Chloroisoquinolin-6-amine**.

Integrin Signaling Pathway

Integrin binding to the ECM initiates a cascade of intracellular signals. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream pathways, including the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting integrin expression, **1-Chloroisoquinolin-6-amine** could potentially disrupt these pro-tumorigenic signaling cascades.



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